![molecular formula C10H14N2O2 B3049550 3-[(4-Methoxyphenyl)amino]propanamide CAS No. 21017-46-9](/img/structure/B3049550.png)
3-[(4-Methoxyphenyl)amino]propanamide
説明
Synthesis Analysis
The synthesis of “3-[(4-Methoxyphenyl)amino]propanamide” can be achieved through a multistep process involving the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.Molecular Structure Analysis
The molecular structure of “this compound” is confirmed by IR, 1 H-, 13 C-NMR spectroscopy and mass spectrometry data . The molecular formula is C10H14N2O2.科学的研究の応用
Antioxidant and Anticancer Activity
3-[(4-Methoxyphenyl)amino]propanamide derivatives have shown significant antioxidant and anticancer activities. For instance, certain derivatives were found to have antioxidant activity higher than ascorbic acid. These compounds also exhibited cytotoxic effects against human glioblastoma and breast cancer cell lines, with one derivative identified as particularly active against glioblastoma U-87 cells (Tumosienė et al., 2020).
Antinociceptive Activity
Some derivatives of this compound have been synthesized with antinociceptive properties, showing higher potency than aspirin in certain cases. The study highlighted a relationship between the molecular structure of these compounds and their antinociceptive effectiveness (Doğruer et al., 2000).
Antibacterial and Antifungal Agents
Novel derivatives of this compound have been developed with significant antibacterial and antifungal activities, rivaling standard antimicrobial agents like Ampicillin and Flucanazole in some cases. This includes a variety of derivatives with different molecular structures, indicating a broad spectrum of possible applications in antimicrobial therapies (Helal et al., 2013).
Tumor Cell Selectivity
Certain derivatives, such as 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, have shown pronounced anti-proliferative activity with high tumor cell selectivity. This suggests potential applications in targeted cancer therapies, particularly for specific tumor cell types like leukemia/lymphoma and prostate cancer (Thomas et al., 2017).
Melatonin Receptor Binding
The compound's derivatives have been studied for their potential as melatonin analogs, exhibiting significant binding affinities to the melatonin receptor. This suggests possible applications in treating sleep disorders or other conditions where melatonin receptor interaction is beneficial (Garratt et al., 1996).
Corrosion Inhibition
A derivative, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has been identified as an effective corrosion inhibitor for mild steel in hydrochloric acid medium. This highlights its potential application in industrial processes for protecting metals against corrosion (Bentiss et al., 2009).
Glucocorticoid Receptor Modulation
2,2-Dimethyl-3,3-diphenyl-propanamides, a class including this compound, have shown potential as glucocorticoid receptor modulators. This points towards their use in developing treatments for inflammation and other conditions related to glucocorticoid receptor activity (Yang et al., 2010).
作用機序
Target of Action
It is known that the compound has been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
It is known that the compound has antioxidant and anticancer activity , suggesting that it may interact with pathways related to oxidative stress and cancer progression.
Result of Action
3-[(4-Methoxyphenyl)amino]propanamide has been found to have antioxidant and anticancer activity . In particular, certain derivatives of the compound have been found to have antioxidant activity approximately 1.4 times higher than that of ascorbic acid . The compound has also been found to have cytotoxic effects against certain cancer cell lines .
生化学分析
Biochemical Properties
3-[(4-Methoxyphenyl)amino]propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress . The antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . Additionally, this compound has been found to interact with specific enzymes involved in metabolic pathways, thereby modulating their activity and contributing to cellular homeostasis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to exhibit cytotoxic effects against certain cancer cell lines, such as human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cells . The cytotoxicity is likely due to its ability to induce apoptosis and inhibit cell proliferation . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to bind to specific proteins and enzymes, thereby modulating their activity and function . Additionally, this compound can inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to a reduction in reactive oxygen species (ROS) levels . This inhibition is crucial for its antioxidant properties and its ability to protect cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained antioxidant activity and cytotoxic effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it may induce toxic or adverse effects, including cytotoxicity and apoptosis . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing the adverse effects in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound has been shown to modulate metabolic flux and alter metabolite levels, contributing to cellular homeostasis . For instance, it can influence the activity of enzymes involved in oxidative stress pathways, leading to changes in the levels of reactive oxygen species and other metabolites . These interactions are crucial for its antioxidant properties and its ability to protect cells from oxidative damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function . This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, where it exerts its effects . The distribution of this compound within tissues is also influenced by its interactions with binding proteins and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can exert its antioxidant effects and protect cells from oxidative damage . The subcellular localization of this compound is essential for its role in modulating cellular processes and maintaining cellular homeostasis .
特性
IUPAC Name |
3-(4-methoxyanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)12-7-6-10(11)13/h2-5,12H,6-7H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNAUQAHUDFIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427716 | |
| Record name | 3-[(4-methoxyphenyl)amino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21017-46-9 | |
| Record name | 3-[(4-methoxyphenyl)amino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,7-Dibromothieno[3,4-b]pyrazine](/img/structure/B3049469.png)

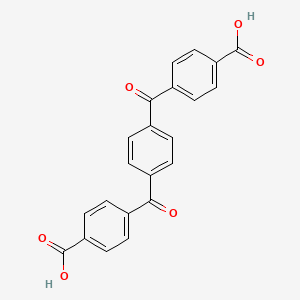
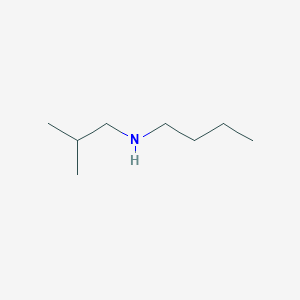
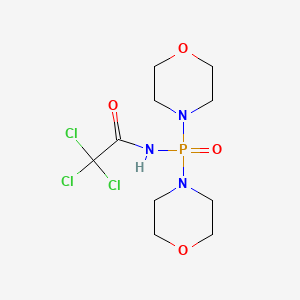
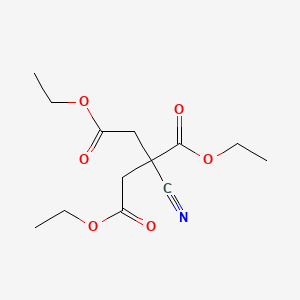
![1,2,3-Trimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene](/img/structure/B3049480.png)

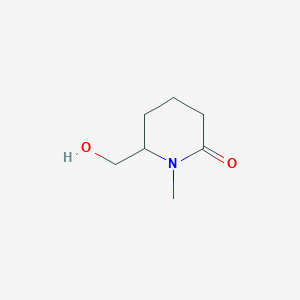
![3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B3049485.png)
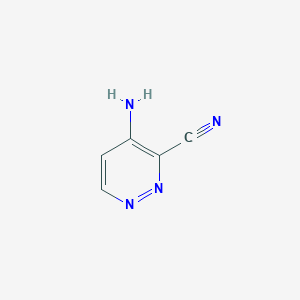
![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B3049487.png)
![Methyl 2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B3049489.png)